"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" basic properties
"2,4-Dimethoxy-1-(2-nitroethenyl)benzene" basic properties
An In-Depth Technical Guide to 2,4-Dimethoxy-1-(2-nitroethenyl)benzene: Properties, Synthesis, and Applications
Introduction: A Versatile Nitroalkene Building Block
2,4-Dimethoxy-1-(2-nitroethenyl)benzene, a member of the substituted β-nitrostyrene family, is a significant chemical intermediate in the landscape of organic synthesis. While its formal IUPAC name is derived from a standard numbering of the benzene ring, it is crucial for researchers to recognize its common synonyms, which can vary based on historical naming conventions or alternative numbering of the substituents. These include 2,5-Dimethoxy-β-nitrostyrene and 1,4-Dimethoxy-2-(2-nitroethenyl)benzene . To avoid ambiguity, this guide will primarily use the CAS Number [40276-11-7] for definitive identification.
This compound serves as a cornerstone for the synthesis of more complex molecules, particularly substituted phenethylamines, which are of profound interest in medicinal chemistry and drug development.[1] The reactivity of this molecule is dominated by the electron-withdrawing nitro group conjugated with the vinyl double bond, making it an excellent Michael acceptor and a precursor for the corresponding amine. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis, analytical characterization methods, key applications, and essential safety information for laboratory professionals.
PART 1: Core Chemical and Physical Properties
2,4-Dimethoxy-1-(2-nitroethenyl)benzene is typically encountered as a yellow to orange crystalline solid.[1][2] Its physical properties are dictated by the rigid, planar structure of the substituted styrene core and the polar nitro group. The dual methoxy groups on the aromatic ring significantly influence its electronic properties and solubility profile.
A summary of its core properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 40276-11-7 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][5] |
| Molecular Weight | 209.20 g/mol | [3][5] |
| Appearance | Yellow to orange crystalline solid or powder | [1][2] |
| Melting Point | 116-120 °C (lit.) | [4] |
| Solubility | Practically insoluble in water. Soluble in polar organic solvents such as ethanol, acetone, and dichloromethane. | [2] |
| InChI Key | IRRZIWHEPWPPJF-AATRIKPKSA-N | [4] |
PART 2: Synthesis and Mechanism
The most common and efficient laboratory-scale synthesis of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene is achieved through a Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (2,5-dimethoxybenzaldehyde) with an active methylene compound (nitromethane).
Reaction Rationale
The mechanism proceeds via the deprotonation of nitromethane by a weak base, typically an amine catalyst like ammonium acetate, to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting nitro-aldol adduct readily undergoes dehydration (elimination of a water molecule), a process often driven by heat, to yield the thermodynamically stable conjugated nitroalkene product. The use of a solvent like toluene or acetic acid that can facilitate the removal of water is key to achieving high yields.[6][7]
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.[6][7]
Materials:
-
2,5-Dimethoxybenzaldehyde (1 eq.)
-
Nitromethane (6.9 eq.)
-
Ammonium acetate (2.4 eq.)
-
Glacial Acetic Acid (as solvent)
-
Ethyl Acetate (for extraction)
-
Brine and Deionized Water (for washing)
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Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzaldehyde (1 eq.) and glacial acetic acid (approx. 20 mL per 1 eq. of aldehyde).
-
Reagent Addition: While stirring, add ammonium acetate (2.4 eq.) to the solution, followed by the slow addition of nitromethane (6.9 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. A yellow precipitate should form.
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Workup - Extraction: Adjust the pH of the aqueous mixture to neutral (pH ≈ 7) using a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).
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Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining acetic acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography to afford the pure 2,4-Dimethoxy-1-(2-nitroethenyl)benzene.[7]
PART 3: Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Signature |
| ¹H NMR | Signals corresponding to two distinct methoxy groups (~3.8-3.9 ppm, singlets), aromatic protons on the substituted ring (~6.8-7.5 ppm), and two vinyl protons (~7.5-8.3 ppm). The vinyl protons will appear as doublets with a large coupling constant (J ≈ 13-14 Hz), confirming the trans (E) configuration.[8] |
| ¹³C NMR | Resonances for methoxy carbons (~56 ppm), aromatic carbons (including two C-O attached carbons at ~150-160 ppm), and two vinyl carbons (~130-140 ppm). The carbon bearing the nitro group will be further downfield.[8] |
| FT-IR | Strong characteristic peaks for the nitro group (asymmetric stretch ~1500-1550 cm⁻¹ and symmetric stretch ~1340-1360 cm⁻¹), C=C double bond stretch (~1620-1640 cm⁻¹), and aromatic C-O stretches (~1200-1280 cm⁻¹). |
| UV-Vis | The extended conjugated system results in strong UV absorption, typically with a λ_max_ well above 300 nm. |
PART 4: Chemical Reactivity and Core Applications
The synthetic utility of 2,4-Dimethoxy-1-(2-nitroethenyl)benzene stems from the reactivity of the nitroalkene functional group. Its primary application is as a precursor to 2,5-dimethoxyphenethylamine (2C-H), a foundational molecule for a class of psychedelic compounds investigated in neuroscience and drug development.[9]
Reduction to Phenethylamines
The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a critical step in the synthesis of many psychoactive compounds and other biologically active molecules.
Mechanism Insight: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically used for this conversion. The hydride reagent attacks both the nitro group and the carbon-carbon double bond, reducing them simultaneously to yield the saturated primary amine.
This reduction pathway highlights the compound's role as a key intermediate. By modifying the starting aldehyde, a wide variety of substituted phenethylamines can be synthesized, making this a versatile platform for drug discovery.
PART 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,4-Dimethoxy-1-(2-nitroethenyl)benzene possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Organ Damage: Causes damage to organs (specifically blood) through prolonged or repeated exposure via inhalation.
-
Flammability: Classified as a combustible solid.[4]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is required.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from heat, sparks, and open flames.
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]
Conclusion
2,4-Dimethoxy-1-(2-nitroethenyl)benzene is more than a simple chemical; it is a versatile and powerful intermediate for synthetic chemists. Its straightforward synthesis via the Henry condensation and the rich reactivity of its nitroalkene group make it an indispensable tool, particularly in the synthesis of neurochemically active phenethylamines. A thorough understanding of its properties, synthetic pathways, and, most importantly, its handling requirements is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.
References
Sources
- 1. 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7 [minglangchem.com]
- 2. 2,5-DIMETHOXY-BETA-NITROSTYRENE - SYNTHETIKA [synthetikaeu.com]
- 3. 2,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene [stenutz.eu]
- 4. 反式-2,5-二甲氧基-β-硝基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | C10H11NO4 | CID 5375912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
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- 11. fishersci.com [fishersci.com]
